molecular formula C23H19FN2O4 B2955535 (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327173-44-3

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2955535
CAS No.: 1327173-44-3
M. Wt: 406.413
InChI Key: QCXOCYINWPOVKP-RWEWTDSWSA-N
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Description

(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide (CAS: 1327173-44-3) is a synthetic chromene derivative with a molecular formula of C23H19FN2O4 and a molecular weight of 406.4 g/mol . Its structure features:

  • A chromene core substituted with a methoxy group at position 6.
  • A (2Z)-imine linkage connecting the chromene system to a 2-fluoro-4-methylphenyl group.
  • A furan-2-ylmethyl carboxamide substituent at position 2.

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-14-8-9-19(18(24)11-14)26-23-17(22(27)25-13-16-6-4-10-29-16)12-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXOCYINWPOVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide , with the CAS number 1327173-44-3 , is a chromene derivative that has attracted attention for its potential biological activities. This article aims to detail its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC23H19FN2O4
Molecular Weight406.4 g/mol
StructureChromene core

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The chromene scaffold is known for its pharmacological relevance, particularly in medicinal chemistry. Its potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other chromene derivatives that have shown inhibitory effects on proteases.
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2 main protease (Mpro) .

Biological Activity

Recent studies have highlighted the promising biological activities of this compound, including:

  • Anticancer Properties : Chromene derivatives are often explored for their anticancer potential due to their ability to induce apoptosis in cancer cells.
  • Antiviral Effects : Research indicates that related compounds have shown efficacy against viral infections, suggesting potential applications in treating viral diseases .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study identified several derivatives with IC50 values indicating effective inhibition against SARS-CoV-2 Mpro. For instance, related compounds showed IC50 values as low as 1.55 μM, demonstrating significant antiviral activity .
  • Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications in the phenyl and furan moieties significantly affect the biological activity. For example, replacing certain groups can lead to enhanced potency or loss of activity, highlighting the importance of specific structural elements .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests showed that some derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogues include chromene derivatives with variations in the aryl substituents and heterocyclic moieties. Below is a detailed comparison:

Structural Analogues from Huaxue Source Data

Compound A : (2Z)-8-Methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS: 1327181-36-1)
  • Molecular formula : C21H14F3N3O3S
  • Molecular weight : 445.4 g/mol
  • Key differences :
    • Replacement of furan-2-ylmethyl with 1,3-thiazol-2-yl .
    • Substitution of 2-fluoro-4-methylphenyl with 4-trifluoromethylphenyl .
Compound B : (2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327178-66-4)
  • Molecular formula : C20H13F2N3O3S
  • Molecular weight : 413.4 g/mol
  • Key differences :
    • 3,4-Difluorophenyl group instead of 2-fluoro-4-methylphenyl.
    • 1,3-thiazol-2-yl instead of furan-2-ylmethyl .

Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 406.4 g/mol 445.4 g/mol 413.4 g/mol
Aryl Substituent 2-Fluoro-4-methylphenyl 4-Trifluoromethylphenyl 3,4-Difluorophenyl
Heterocycle Furan-2-ylmethyl 1,3-Thiazol-2-yl 1,3-Thiazol-2-yl
Polar Groups Methoxy, carboxamide Methoxy, carboxamide Methoxy, carboxamide
Key Observations:

Thiazoles are more electron-deficient, which may alter binding interactions in biological systems .

Aryl Substituent Effects :

  • The 2-fluoro-4-methylphenyl group in the target compound balances lipophilicity (from the methyl group) and electronegativity (from fluorine). In contrast, Compound A’s 4-trifluoromethylphenyl group increases hydrophobicity and steric bulk, while Compound B’s 3,4-difluorophenyl enhances electronegativity and may influence π-π stacking .

Molecular Weight Trends :

  • Compound A’s higher molecular weight (445.4 g/mol) reflects the addition of a trifluoromethyl group and sulfur atom, which may impact pharmacokinetic properties like membrane permeability .

Methodological Considerations for Compound Comparison

As highlighted in Environmental Science and Pollution Research (2020), techniques like spectrofluorometry and tensiometry are critical for comparing physicochemical properties such as critical micelle concentration (CMC) . While these methods are typically applied to surfactants, analogous approaches (e.g., solubility assays, HPLC retention times) could quantify differences in hydrophobicity among the chromene derivatives discussed here.

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